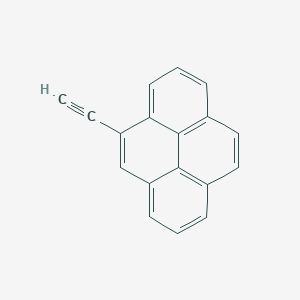
4-Ethynylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10. It is a derivative of pyrene, characterized by the presence of an ethynyl group at the fourth position of the pyrene ring. This compound is known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyrene typically involves the conversion of 4-bromopyrene to this compound through a series of reactions. One common method includes the treatment of 4-bromopyrene with n-butyllithium, followed by the addition of ethylene oxide to yield the corresponding 4-alkylpyrene. This intermediate is then subjected to a Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene-4-ethanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include pyrene-4-carboxylic acid, pyrene-4-ethanol, and various substituted pyrenes .
Scientific Research Applications
4-Ethynylpyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynylpyrene involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to participate in energy transfer processes, making it useful in various photochemical applications .
Comparison with Similar Compounds
- 1-Ethynylpyrene
- 1-Propynylpyrene
- 4-Propynylpyrene
Comparison: 4-Ethynylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties compared to its analogs. For instance, while 1-ethynylpyrene and 1-propynylpyrene also exhibit interesting properties, the position of the ethynyl group in this compound allows for different interactions and applications .
Properties
CAS No. |
185506-23-4 |
|---|---|
Molecular Formula |
C18H10 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-ethynylpyrene |
InChI |
InChI=1S/C18H10/c1-2-12-11-15-7-3-5-13-9-10-14-6-4-8-16(12)18(14)17(13)15/h1,3-11H |
InChI Key |
MWCIWTVUVKVTQG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















